molecular formula C19H23F3N6O4 B7087198 N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B7087198
M. Wt: 456.4 g/mol
InChI Key: QEWFMBFBVDIRIJ-UHFFFAOYSA-N
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Description

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2.C2HF3O2/c24-16-11-18-4-9-23(16)14-2-1-6-22(12-14)17(25)20-13-3-7-21-8-5-19-15(21)10-13;3-2(4,5)1(6)7/h3,5,7-8,10,14,18H,1-2,4,6,9,11-12H2,(H,20,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWFMBFBVDIRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=NC=CN3C=C2)N4CCNCC4=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide typically involves multicomponent reactions and condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Another approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazopyridine derivatives like zolpidem . By binding to these receptors, it can modulate neurotransmitter activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

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